molecular formula C41H52O4 B607380 Ovral CAS No. 39366-37-5

Ovral

Cat. No.: B607380
CAS No.: 39366-37-5
M. Wt: 608.863
InChI Key: ORKBYCQJWQBPFG-OAEMGMNWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethinylestradiol mixture with Levonorgestrel is formulated with increasing dosages of levonorgestrel and ethinyl estradiol.

Scientific Research Applications

Ovral in Contraceptive Studies

This compound, a well-known brand of oral contraceptives, was studied for its acceptability in publicly-assisted family planning programs through a double-blind study conducted in Costa Rica and Trinidad. The study involved 1,200 women and compared this compound with another brand, Norinyl. Despite common side effects associated with both brands, this compound was specifically noted for its association with skin problems, notably chloasma, in Costa Rica. This study highlighted the importance of understanding brand-specific side effects and continuation rates in the context of family planning programs (Sanhueza et al., 1979).

This compound in Lipid and Lipoprotein Research

Research on the effects of this compound on lipids and lipoproteins was conducted using cynomolgus monkeys fed an atherogenic diet. The study compared the effects of two contraceptive steroid preparations, one of which included this compound. It was observed that this compound was associated with higher total serum cholesterol and triglyceride concentrations but lower high-density lipoprotein (HDL) cholesterol concentrations compared to the control group. This research provided insights into the cardiovascular risk factors associated with contraceptive steroids and highlighted the specific impact of this compound on lipid metabolism (Parks et al., 1989).

This compound in Ovarian Renin-Angiotensin System Studies

A review focused on the ovarian renin-angiotensin system (OVRAS) and its potential roles in ovarian function and dysfunction. It highlighted the presence of an intrinsic OVRAS in mammalian species, including humans. The review discussed the implication of angiotensin II, a component of OVRAS, in various ovarian functions and dysfunctions, suggesting that pharmacologic regulation of OVRAS might offer new methods for managing fertility and reproduction. Although not directly mentioning this compound, this study provides a broader context for understanding the potential systemic effects of hormonal contraceptives on ovarian physiology (Németh et al., 1994).

This compound in Comparative Trials of Oral Contraceptives

A study assessed the rate of side effects among women using combined oral contraceptives (OCs), including this compound. It highlighted that while cycle control appeared best for women using this compound, there were adverse effects due to switching from one OC to another. This research is significant in understanding the user-specific reactions and adaptation period required when transitioning between different brands of OCs, such as this compound (Edelman et al., 1983).

Properties

CAS No.

39366-37-5

Molecular Formula

C41H52O4

Molecular Weight

608.863

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1

InChI Key

ORKBYCQJWQBPFG-OAEMGMNWSA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ethinylestradiol mixture with Levonorgestrel

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ovral
Reactant of Route 2
Reactant of Route 2
Ovral
Reactant of Route 3
Ovral
Reactant of Route 4
Ovral
Reactant of Route 5
Ovral
Reactant of Route 6
Ovral

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.